1-Methyl-7-nitroindoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1-methyl-7-nitro-2,3-dihydroindole |
InChI |
InChI=1S/C9H10N2O2/c1-10-6-5-7-3-2-4-8(9(7)10)11(12)13/h2-4H,5-6H2,1H3 |
InChI Key |
OHDFWPOGBJZDSH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Strategies for 1 Methyl 7 Nitroindoline and Cognate Derivatives
Regioselective and Stereoselective Functionalization Approaches
The precise control of functional group placement on the indoline (B122111) scaffold is paramount for synthesizing derivatives with desired properties. Regioselective and stereoselective methods allow for the specific modification of the indoline ring system, including the introduction of substituents at the nitrogen atom and the construction of the heterocyclic core itself.
N-Methylation and N-Acylation Protocols for 1-Methyl-7-nitroindoline Systems
The functionalization of the nitrogen atom in 7-nitroindoline (B34716) is a key step in the synthesis of this compound and its cognate N-acyl derivatives. These derivatives are not only important target molecules in their own right but also serve as crucial intermediates in multi-step synthetic sequences.
N-Methylation: The introduction of a methyl group onto the nitrogen of an indoline ring can be achieved through various methods. For nitro-substituted indolines, the reaction conditions must be carefully chosen to avoid unwanted side reactions. A common and effective method is the use of methyl iodide in the presence of a base. For instance, the N-methylation of 6-nitroindole (B147325) to 1-methyl-6-nitroindole has been successfully achieved using methyl iodide and potassium carbonate, with high conversion rates. Another environmentally benign approach involves the use of dimethyl carbonate (DMC) as a methylating agent. This method has been demonstrated to be suitable for large-scale production and provides high yields and purity, as exemplified by the N-methylation of 6-nitroindole. researchgate.netgoogle.com
N-Acylation: The synthesis of N-acyl-7-nitroindolines is of significant interest due to their photochemical properties, which allow them to be used as photocleavable protecting groups and acylating agents under neutral conditions. utep.edufigshare.comacs.org The direct acylation of 7-nitroindoline can be challenging due to the reduced nucleophilicity of the nitrogen atom caused by the electron-withdrawing nitro group. figshare.comacs.org However, methods have been developed to overcome this. One approach involves the reaction of 7-nitroindoline with an acyl halide or anhydride (B1165640) under basic conditions. For example, N-acetyl-7-nitroindoline can be synthesized from 7-nitroindole (B1294693) via acetylation with acetic anhydride in the presence of sodium hydride and a catalytic amount of N,N-dimethyl-4-aminopyridine (DMAP). jst.go.jp Another strategy involves the reaction of an aniline (B41778) derivative with a bromoacetylated 7-nitroindoline. For instance, 2-bromo-1-(5-methyl-7-nitroindolin-1-yl)ethan-1-one can be reacted with anilines in the presence of a base like diisopropylethylamine (DIPEA) to yield the corresponding N-acylated products. mdpi.com
The table below summarizes representative conditions for N-alkylation and N-acylation of nitroindoline (B8506331) systems.
| Precursor | Reagent(s) | Solvent | Conditions | Product | Yield | Reference |
| 6-Nitroindole | Methyl iodide, K₂CO₃ | Methanol | - | 1-Methyl-6-nitroindole | >90% conversion | |
| 6-Nitroindole | Dimethyl carbonate (DMC) | DMF | Reflux | 1-Methyl-6-nitroindole | 96% | google.com |
| 7-Nitroindole | Acetic anhydride, NaH, DMAP | THF | 0 °C | N-Acetyl-7-nitroindoline | - | jst.go.jp |
| 1-Bromoacetyl-5-methyl-7-nitroindoline | Aniline derivative, DIPEA | Acetonitrile (B52724) | Reflux | N-Acyl-5-methyl-7-nitroindoline derivative | - | mdpi.com |
Strategies for Indoline Ring System Construction and Modification
The construction of the indoline ring system itself is a fundamental aspect of the synthesis of this compound and its derivatives. Various classical and modern synthetic methods can be employed to build the bicyclic core.
The Fischer indole (B1671886) synthesis is a classic and versatile method for constructing the indole ring, which can subsequently be reduced to the indoline ring. This method involves the acid-catalyzed cyclization of a phenylhydrazone. bhu.ac.in For the synthesis of nitroindoles, the corresponding nitrophenylhydrazones are used as starting materials. For example, ethyl 7-nitroindole-2-carboxylate derivatives have been synthesized via the Fischer indolization of the respective 2-nitrophenylhydrazones using polyphosphoric acid (PPA) as the catalyst. arabjchem.org The choice of acid catalyst is crucial, as strong acids and high temperatures can lead to side reactions, especially with the sensitive nitro-substituted substrates. bhu.ac.in The resulting nitroindole can then be reduced to the corresponding nitroindoline.
The table below outlines an example of the Fischer indole synthesis for a nitroindole derivative.
| Phenylhydrazone Precursor | Catalyst | Product | Yield | Reference |
| 2-Nitrophenylhydrazone of ethyl α-methylacetoacetate | Polyphosphoric acid (PPA) | Ethyl 7-nitroindole-2-carboxylate | 61% | arabjchem.org |
More contemporary methods for indole synthesis involve the ring-opening of aryl triazoles followed by cyclization. mdpi.comresearchgate.netresearchgate.net A metal-free, two-step approach has been developed where 1-aryl-1H-1,2,3-triazoles are converted into indoles. mdpi.comresearchgate.net The process involves a Dimroth equilibrium, followed by nitrogen extrusion, a Wolff rearrangement to form a ketenimine intermediate, and subsequent amine addition to yield an N-aryl ethene-1,1-diamine. mdpi.com This intermediate can then be cyclized in the presence of an oxidizing agent like iodine to form the indole ring. mdpi.com This methodology allows for the synthesis of indoles with N-substituents at the C2 position. mdpi.comresearchgate.net While this method directly yields indoles, the resulting nitro-substituted indoles can be reduced to the desired nitroindolines.
Fischer Indole Synthesis Adaptations for Nitroindole Derivatives
Orthogonal Nitration and Substituent Incorporation Techniques
The introduction of the nitro group at a specific position on the indoline ring is a critical step that dictates the final structure and properties of the molecule. Orthogonal nitration techniques are employed to achieve high regioselectivity.
Directed Aromatic Nitration for 7-Nitroindoline Scaffolds
Direct nitration of the indoline ring typically leads to a mixture of isomers, with the 5- and 6-nitro derivatives often being the major products. To achieve selective nitration at the 7-position, directing groups are often employed. A notable strategy involves the use of a 1-acylindoline-2-sulfonic acid alkali metal salt. google.com Nitration of this substrate with acetyl nitrate (B79036), generated from acetic anhydride and nitric acid, unexpectedly leads to the preferential formation of the 7-nitro derivative. google.com Subsequent hydrolysis of the intermediate under alkaline conditions results in the elimination of the sulfonate and acyl groups, along with dehydrogenation, to yield 7-nitroindole. google.com
Another approach to direct nitration to the 7-position involves the use of a bulky directing group on the nitrogen atom, which can sterically hinder attack at the 5-position and electronically favor substitution at the 7-position. While direct nitration of 1-methylindoline (B1632755) can lead to complex mixtures, including dimers, under certain conditions, the use of protecting groups on the nitrogen, such as an acetyl group, can direct nitration. For instance, the nitration of N-acetylindoline using thallium tris(trifluoroacetate) followed by treatment with sodium nitrite (B80452) in the presence of copper sulfate (B86663) pentahydrate has been reported to yield 1-acetyl-7-nitroindoline. google.com However, this method involves the use of highly toxic thallium. google.com
The table below presents a method for the directed nitration of an indoline derivative.
| Substrate | Nitrating Agent | Conditions | Product | Reference |
| Sodium 1-acetylindoline-2-sulfonate | Acetyl nitrate | Acetic anhydride, 0-10 °C | 7-Nitroindoline (after hydrolysis) | google.com |
Introduction of Electronically Modulating Groups on the Indoline Core
The electronic properties of the indoline core can be fine-tuned through the strategic introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These modifications are crucial for altering the reactivity, photochemical properties, and biological interactions of the resulting derivatives. The synthesis of these functionalized indolines often involves multi-step sequences where the position of substitution is directed by the existing groups on the aromatic ring.
The nitration of substituted indolines is a key method for introducing the strongly electron-withdrawing nitro group. For instance, the nitration of 1-acetyl-5-methoxyindoline using Claycop (clay-supported ferric nitrate) yields a mono-nitro derivative, demonstrating the introduction of an EWG onto a core already containing an EDG (the methoxy (B1213986) group). Similarly, nitration of protected indoline-glutamate conjugates with sodium nitrate in trifluoroacetic acid (TFA) has been used to produce water-soluble 7-nitroindoline derivatives.
The synthesis of a 5-bromo-N-acetyl-7-nitroindoline derivative has been achieved through a sequence involving the reduction of a substituted indole, followed by N-acetylation, bromination with N-bromosuccinimide (NBS), and subsequent nitration using sodium nitrate in TFA. jst.go.jp This highlights a pathway to incorporate both a halogen (an EWG) and a nitro group onto the indoline scaffold. The synthesis of indole derivatives with varied substituents, such as methyl and methoxy groups, prior to nitration, allows for the creation of a diverse library of 7-nitroindole compounds with modulated electronic characteristics. arabjchem.org
The following table summarizes examples of electronically modulated indoline derivatives and the directing effects of the substituents.
| Starting Material | Reagents | Product | Substituent Effect | Reference |
| 1-Acetyl-5-methoxyindoline | Claycop (Nitrating Agent) | 1-Acetyl-5-methoxy-6-nitroindoline | Methoxy (EDG) directs nitration (EWG) | |
| Substituted Indoline | NBS, then NaNO₃/TFA | 5-Bromo-N-acetyl-7-nitroindoline | Sequential introduction of two EWGs | jst.go.jp |
| 5-Methoxyindole | Various, then Nitration | Ethyl 5-methoxy-7-nitroindole-2-carboxylate | Methoxy (EDG) on the core | arabjchem.org |
Sustainable and Efficient Synthetic Methodologies
Recent advancements in chemical synthesis have emphasized the development of processes that are not only efficient but also environmentally benign. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, aligning with the principles of green chemistry.
The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comrroij.comscispace.com Key strategies include the use of safer solvents, renewable feedstocks, and catalytic reagents over stoichiometric ones. acs.org
Ionic Liquids: Ionic liquids (ILs) have emerged as green alternatives to volatile organic solvents due to their low vapor pressure, thermal stability, and potential for recyclability. tandfonline.com They can function as both the solvent and the catalyst in organic reactions. For example, novel SO₃H-functionalized ionic liquids have been successfully used as recyclable catalysts for the Fischer indole synthesis in water, providing indole products in high yields. rsc.org The catalytic activity of these ILs can be correlated with their Brønsted acidity. rsc.org Guanidine-based protonic ionic liquids have also been developed as effective and reusable catalysts for the Fischer indole synthesis. tandfonline.com Furthermore, Brønsted acidic ILs have catalyzed the three-component synthesis of spiro[furan-2,3′-indoline] derivatives with high efficiency. mdpi.com
Water as Solvent: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net The Fischer indole synthesis has been successfully performed under mildly acidic, purely aqueous conditions to prepare complex molecules, with products often obtained by simple filtration in high purity and yield. rsc.org This approach avoids the need for organic solvents and minimizes the use of corrosive acids. rsc.org An "on-water" [4 + 2] annulation reaction has also been developed for the synthesis of spiro(indoline-2,3′-hydropyridazine) scaffolds, where the use of water as the sole solvent significantly improved reaction efficiency and chemoselectivity compared to organic solvents. rsc.org Additionally, iridium-catalyzed regio-selective alkylation of indolines using alcohols has been achieved in water, offering an eco-friendly alternative to traditional methods. organic-chemistry.org
Catalyst-Free Conditions: Eliminating catalysts simplifies reaction work-ups, reduces costs, and avoids contamination of products with toxic metals. Several catalyst-free methods for the synthesis of indoline derivatives have been developed. A catalyst-free cascade reaction of 3-(2-isocyanoethyl)indoles with 1-sulfonyl-1,2,3-triazoles under thermal conditions provides polycyclic spiroindolines in good to high yields. acs.orgnih.gov Glycerol, a biodegradable and recyclable bio-organic compound, has been used as a solvent and promoter in the catalyst-free synthesis of spiro[indoline-3,3′- acs.orgmdpi.comtriazolidin]-2-ones. tandfonline.com Convenient catalyst-free, three-component reactions of isatins, α-amino acids, and phenylpropiolic acid esters in refluxing isopropanol (B130326) have also been reported for the synthesis of spiro[indoline-3,2′-pyrroles]. rsc.org
Continuous flow chemistry has become a transformative technology in modern organic synthesis, offering significant advantages over traditional batch processing. mdpi.comnih.gov By using microreactors or tubular reactors, reactions can be performed with precise control over parameters like temperature, pressure, and residence time, leading to improved yields, higher purity, shorter reaction times, and enhanced safety. researchgate.net This technology is particularly well-suited for industrial scale-up. colab.ws
The Fischer indole synthesis has been adapted to continuous flow conditions, overcoming common issues of batch methods like long reaction times and low conversion rates. colab.ws Using a simple solvent system like DMSO/H₂O/AcOH, a wide array of indole derivatives have been synthesized with high yields in under 20 minutes. colab.ws High-temperature/pressure conditions in a continuous flow system can further accelerate reactions, with one example showing the synthesis of an indole in 96% yield with a residence time of only about 3 minutes and a productivity of 25 g·h⁻¹. mdpi.com A two-step continuous flow system has also been developed for the synthesis of C-3 dicarbonyl indoles, demonstrating the ability to perform sequential reactions efficiently while minimizing side products.
The following table compares batch and continuous flow methodologies for a representative indole synthesis.
| Methodology | Reaction Time | Temperature | Yield | Key Advantages | Reference |
| Batch | 2 hours | 140 °C | Good | Standard laboratory setup | mdpi.com |
| Continuous Flow | ~1 minute | 165 °C | Similar to Batch | Drastically reduced time, scalability, process control | mdpi.com |
Green Chemistry Principles in this compound Synthesis (e.g., ionic liquids, water as solvent, catalyst-free conditions)
Synthesis of Isotopically Labeled this compound Analogues
Isotopically labeled compounds are invaluable tools in chemical and biomedical research. The incorporation of stable isotopes such as ¹³C, ¹⁵N, and ²H allows for detailed mechanistic studies, quantitative analysis via mass spectrometry, and structural characterization using Nuclear Magnetic Resonance (NMR) spectroscopy. symeres.com
Efficient synthetic methods have been developed specifically for the isotopic labeling of 1-acyl-7-nitroindoline derivatives, which are important as photolabile precursors. researchgate.net The synthesis of a 1-acyl-7-nitroindoline isotopomer with a ¹³C label at the carbonyl position of the acyl group has been reported. This allows for the tracking of the acyl group during photochemical release reactions. Another reported analogue contains a ¹⁵N label in the nitro group, which is crucial for studying the mechanism of the photochemical reactions involving this functional group. The successful incorporation of these isotopes was confirmed using IR difference spectroscopy coupled with flash photolysis. researchgate.net These labeled compounds provide precise probes to investigate the transient intermediates and complex reaction pathways involved in the photochemistry of nitroindolines. researchgate.net
Mechanistic Investigations of Photochemical Reactivity in 1 Methyl 7 Nitroindoline Systems
Photolytic Pathways and Transient Intermediates
The photochemical transformation of 1-acyl-7-nitroindolines is initiated by the absorption of near-UV light. jst.go.jp This initial energy input triggers a cascade of events leading to the formation of transient intermediates and ultimately to the final products. The specific pathway followed is highly dependent on the reaction environment, particularly the solvent composition. acs.orgwiley-vch.de
Nitronic Anhydride (B1165640) Formation and Subsequent Reactivity
Upon photoexcitation, a key step in the reaction mechanism is the transfer of the acyl group from the amide nitrogen to one of the oxygen atoms of the nitro group. researchgate.netrsc.org This process results in the formation of a critical transient intermediate known as a nitronic anhydride. researchgate.netrsc.orgnih.govjst.go.jpwiley-vch.de The formation of this intermediate has been supported by both computational studies and experimental evidence from nanosecond laser flash photolysis and time-resolved infrared (TRIR) spectroscopy. researchgate.netacs.orgchemrxiv.org
The nitronic anhydride is a highly reactive species, and its subsequent reactions dictate the final product distribution. acs.org In the presence of nucleophiles, such as water, alcohols, or amines, the nitronic anhydride can be attacked at the carbonyl carbon of the acyl group. jst.go.jp This nucleophilic attack leads to the cleavage of the acyl group and the regeneration of the corresponding 7-nitroindoline (B34716) derivative. nih.govjst.go.jp Computational studies have shown that the activation energy for nucleophilic attack on the nitronic anhydride is significantly lower than on the starting N-acyl-7-nitroindoline, highlighting the photochemical activation of the acyl group.
Time-resolved infrared spectroscopy studies on N-acyl-5,7-dinitroindoline have provided direct evidence for the formation of two non-interconvertible conformers of the acetic nitronic anhydride, a short-lived syn-conformer and a longer-lived anti-conformer. acs.org The anti-conformer is believed to be the primary electrophilic species responsible for the acylation of nucleophiles. acs.org
Divergent Product Formation: Nitrosoindoles vs. Nitroindolines
The solvent environment plays a crucial role in determining the fate of the photogenerated nitronic anhydride intermediate, leading to two distinct product outcomes. acs.orgwiley-vch.de
In solutions with low water content, typically in organic solvents like acetonitrile (B52724) with a small percentage of water, the predominant reaction pathway involves the nucleophilic attack of water on the nitronic anhydride. researchgate.netrsc.org This leads to the formation of a carboxylic acid and the corresponding 7-nitroindoline. researchgate.netrsc.orgnih.gov This pathway is often referred to as the standard addition-elimination mechanism (AAC2). researchgate.net
Conversely, in highly aqueous solutions, a different reaction pathway becomes dominant. researchgate.netrsc.org The nitronic anhydride undergoes an intramolecular redox reaction, resulting in the formation of a carboxylic acid and a 7-nitrosoindole. researchgate.netrsc.orgnih.gov This transformation is proposed to proceed through an AAL1-like cleavage mechanism. researchgate.netrsc.org The initially formed nitroso-3H-indole tautomerizes to the more stable 7-nitrosoindole. researchgate.net The switch between these two pathways is dependent on the water concentration, with a smooth transition from nitroindoline (B8506331) to nitrosoindole formation as the water content increases. researchgate.netacs.org
Structure-Photoreactivity Relationships: The Role of Substituents on the 1-Methyl-7-nitroindoline Core
The photochemical properties of the this compound scaffold can be significantly modulated by the introduction of substituents on the aromatic ring. These substituents can influence the efficiency of the photolysis process and the dynamics of the excited states, providing a means to fine-tune the photoreactivity for specific applications.
Electronic Effects on Photolysis Efficiency and Quantum Yields
The electronic nature of the substituents on the aromatic ring has a profound impact on the photolysis efficiency and quantum yields of 1-acyl-7-nitroindolines. researchgate.netnih.gov Electron-donating groups and electron-withdrawing groups can either enhance or diminish the photoreactivity.
Studies have shown that introducing an electron-donating methoxy (B1213986) group at the 4-position can more than double the photolysis efficiency compared to the unsubstituted parent compound. researchgate.netresearchgate.net However, excessive electron donation, as seen with a 4-dimethylamino group or a 4,5-methylenedioxy group, can render the compound essentially photochemically inert. researchgate.netnih.govrsc.org This is attributed to the diversion of the excited state into non-productive pathways, possibly through quenching by the electron-rich substituents. researchgate.netnih.gov
Conversely, the introduction of electron-withdrawing groups, such as a nitro group at the 5-position, can also lead to improved photolysis efficiency in aqueous solutions. nih.govresearchgate.netrsc.org For instance, 1-acetyl-5,7-dinitroindoline (B1297583) and 1-acetyl-4-methoxy-5,7-dinitroindoline both exhibit enhanced photoreactivity. nih.govresearchgate.netrsc.org However, unlike their mono-nitro counterparts, these dinitro compounds often yield a mixture of photoproducts, including the corresponding dinitroindolines and 5-nitro-7-nitrosoindoles. nih.govresearchgate.netrsc.org
The quantum yield of photolysis (Φp), a measure of the efficiency of the photochemical reaction, is a critical parameter. rsc.org The product of the quantum yield and the molar extinction coefficient (ε) at the irradiation wavelength (ε·Φp) is often used to define the photochemical efficiency of a caged compound. rsc.org The table below summarizes the quantum yields for the photolysis of some substituted 1-acyl-7-nitroindolines.
| Compound | Substituents | Quantum Yield (Φp) |
| MNI-Glu | 4-methoxy | 0.065 - 0.085 |
| CNA1-Ac | - | 0.06 |
| CNA2-Ac | Electron-donating & accepting groups | 0.07 |
| CNA3-Ac | Electron-donating & accepting groups | 0.07 |
Data sourced from multiple studies. researchgate.netrsc.org
Impact of Aromatic Substitution Patterns on Excited State Dynamics
In the case of 1-acyl-7-nitroindolines, the photolysis is believed to proceed through a triplet excited state (T1). researchgate.netrsc.org The nature and position of substituents can alter the energy and lifetime of this excited state. For example, electron-donating groups can increase the electron density of the aromatic ring, which can affect the rate of intersystem crossing to the triplet state and subsequent reactions.
Computational studies have explored the potential energy surfaces of the excited states to understand the reaction pathways. chemrxiv.orgnih.gov These studies suggest that after photoexcitation, the molecule can follow different trajectories on the excited state potential energy surface, leading to either the desired photorelease or non-productive decay back to the ground state. The competition between these pathways is influenced by the substituents. For instance, in some cases, a cyclic intermediate may be formed on the triplet surface. chemrxiv.orgnih.govchemrxiv.org The relative energies of different transition states and intermediates, which are modulated by the substituents, determine the dominant reaction pathway. chemrxiv.orgnih.gov
The presence of certain substituents can also introduce new deactivation pathways. As mentioned earlier, strongly electron-donating groups can quench the excited state, preventing the desired photochemical reaction. researchgate.netnih.gov This highlights the delicate balance of electronic effects required to achieve efficient photolysis.
Advanced Photophysical Studies
Advanced photophysical techniques have been instrumental in elucidating the intricate details of the photochemical mechanisms of this compound systems. These methods allow for the direct observation and characterization of short-lived transient species and the measurement of reaction kinetics on very fast timescales.
Nanosecond laser flash photolysis has been a key technique for studying these systems. researchgate.netrsc.org This method involves exciting the sample with a short laser pulse and monitoring the subsequent changes in absorption over time. It has been used to detect the formation of the nitronic anhydride intermediate, which typically exhibits a transient absorption in the visible region of the spectrum (e.g., λmax ~450 nm). researchgate.net The decay of this transient species can be monitored to determine the rate of the subsequent photorelease reaction, which has been shown to occur on the sub-microsecond timescale. researchgate.netrsc.org
Time-resolved infrared (TRIR) spectroscopy offers complementary information by providing structural details of the transient intermediates. acs.org By monitoring the changes in the infrared absorption spectrum following photoexcitation, TRIR can identify specific vibrational modes of the intermediates, such as the carbonyl and nitro group stretches in the nitronic anhydride. acs.org This technique was crucial in identifying the two distinct conformers of the nitronic anhydride in the photolysis of N-acyl-5,7-dinitroindoline. acs.org
Computational chemistry has also played a vital role in complementing experimental studies. chemrxiv.orgnih.govchemrxiv.org Density functional theory (DFT) calculations have been used to map out the potential energy surfaces of the ground and excited states, identify transition states, and calculate the energies of intermediates. chemrxiv.orgnih.gov These theoretical investigations provide a detailed picture of the reaction pathways and help to rationalize the experimentally observed substituent effects and product distributions. chemrxiv.orgnih.gov For example, computational studies have been used to compare the energetics of different proposed mechanisms, such as pathways involving a cyclic intermediate versus a direct acyl migration. chemrxiv.orgnih.govchemrxiv.org
One-Photon and Two-Photon Excitation Processes in Nitroindoline Derivatives
The photoactivation of nitroindoline derivatives can be initiated through either one-photon absorption (1PA) or two-photon absorption (2PA). In 1PA, a single photon of sufficient energy, typically in the near-UV range, excites the molecule to a higher electronic state. nih.gov For instance, N-acyl-7-nitroindolines exhibit broad absorption spectra at wavelengths shorter than 500 nm, making them suitable for excitation with near-UV light. researchtrends.netresearchgate.net
Two-photon excitation, on the other hand, involves the simultaneous absorption of two lower-energy photons, often in the near-infrared (NIR) region, to achieve the same electronic transition. nih.govmicroscopyu.com This nonlinear process offers distinct advantages, including deeper tissue penetration, reduced scattering, and localized excitation at the focal point. nih.govmicroscopyu.com For example, the photolysis of a polypeptide containing 7-nitroindoline units has been demonstrated using two-photon excitation with femtosecond laser light at 710 nm. nih.govresearchgate.net The relationship between the reaction rate and laser intensity in these experiments confirms the two-photon nature of the absorption process. nih.gov
The excited state reached through either 1PA or 2PA is the same singlet state, leading to identical subsequent photochemical events. microscopyu.com However, the efficiency of these processes can differ. For instance, MNI-Glu, a common caged glutamate, has a two-photon uncaging action cross-section (δu) of 0.06 and 0.072 GM at 720 and 770 nm, respectively. acs.orgnih.gov
Energy Transfer Mechanisms and Sensitization Strategies for 1-Acyl-7-nitroindolines
To enhance the efficiency of photoactivation, particularly for two-photon excitation, sensitization strategies are often employed. These strategies typically involve attaching a "light-harvesting" antenna molecule to the photoremovable protecting group (PPG). acs.orgnih.gov This antenna absorbs light more efficiently and then transfers the absorbed energy to the PPG, initiating the desired photochemical reaction.
One effective mechanism for this energy transfer is the Dexter energy transfer, which occurs when the antenna and the PPG are in close proximity. acs.orgnih.gov Computational studies have been used to design linkers of appropriate length to connect the antenna and the PPG, ensuring efficient energy transfer. acs.orgnih.gov
A notable example is the conjugation of thioxanthone (THX), an antenna molecule, to a derivative of MNI-Glu. acs.orgnih.gov This conjugation resulted in several beneficial effects:
A red shift in the absorption maximum to 385–405 nm, allowing for excitation at longer, less damaging wavelengths. acs.orgnih.gov
An increased quantum yield compared to the parent MNI-Glu. acs.orgnih.gov
Significantly enhanced two-photon uncaging action cross-sections (δu) of 0.11 and 0.29 GM at 770 and 860 nm, respectively. acs.orgnih.gov
In this system, the THX sensitizer (B1316253) absorbs light via 2PE and then transfers its resulting triplet energy to the MMNI-Glu moiety, triggering the release of glutamate. acs.orgnih.gov
Environmental and Solvent Effects on Photolytic Outcomes
The solvent environment plays a critical role in dictating the reaction pathway and the final products of the photolysis of 1-acyl-7-nitroindolines. researchgate.netrsc.orgwiley-vch.de The key intermediate in the photorelease mechanism is a photogenerated acetic nitronic anhydride. researchgate.netrsc.org The fate of this intermediate is highly dependent on the water content of the solvent. researchtrends.netresearchgate.netrsc.org
Two competing reaction pathways have been identified:
In solutions with high water content: The predominant pathway is an AAL1-like cleavage. This involves an intramolecular redox reaction of the aromatic ring system, leading to the release of the carboxylic acid and the formation of 7-nitrosoindole. researchgate.netrsc.orgwiley-vch.de
In solutions with low water content (e.g., aprotic solvents with ~1% water): The major pathway is a standard addition-elimination mechanism (AAC2). Here, water acts as a nucleophile, attacking the nitronic anhydride to release the carboxylic acid and 7-nitroindoline. researchgate.netrsc.orgwiley-vch.de
This solvent-dependent product distribution highlights the importance of carefully controlling the reaction conditions to achieve the desired outcome. For instance, photolysis of 1-acyl-5-bromo-7-nitroindolines in organic solvents with a small amount of water, alcohol, or amine yields the corresponding carboxylic acid, ester, or amide, respectively, along with 7-nitroindoline. wiley-vch.de Conversely, in 100% aqueous solution, the primary by-product is the corresponding nitrosoindole. wiley-vch.de
Furthermore, the presence of certain functional groups within the caged molecule can also influence the photolytic outcome. For example, irradiation of a nitroindoline-caged EDTA derivative is only effective when it is saturated with calcium ions. mdpi.com In the absence of calcium, electron transfer from the aliphatic tertiary amino groups to the excited nitroindoline moiety can occur, inhibiting the expected photolysis pathway. mdpi.com
Computational Approaches to Photochemical Mechanism Elucidation
Computational chemistry provides powerful tools for investigating the complex mechanisms of photochemical reactions in this compound systems. These methods offer insights into the electronic structure of excited states, reaction pathways, and transition states that are often difficult to obtain experimentally.
Ab Initio and Density Functional Theory (DFT) Calculations of Excited States
Ab initio and Density Functional Theory (DFT) methods are widely used to study the electronic structure of molecules in their ground and excited states. nih.govresearchgate.net Time-dependent DFT (TD-DFT) is a particularly popular method for calculating vertical excitation energies and simulating electronic absorption spectra. nih.govohio-state.edu
For 1-acyl-7-nitroindoline systems, TD-DFT calculations have been instrumental in:
Understanding the uncaging mechanism: State-of-the-art DFT calculations have been employed to unravel the complete photo-uncaging mechanism, comparing the probabilities of different plausible pathways. nih.govchemrxiv.orgchemrxiv.org
Identifying key intermediates and transition states: These calculations help in characterizing the structures and energies of transient species involved in the reaction. chemrxiv.org
Explaining substituent effects: Computational studies have shown that while a second nitro group at the C-5 position does not directly participate in the reaction mechanism, its presence leads to a significant increase in the quantum yield. chemrxiv.orgchemrxiv.org This is attributed to a more favorable intersystem crossing due to a higher density of triplet excited states with the correct symmetry. nih.gov
Selecting appropriate functionals: The accuracy of DFT calculations depends on the chosen exchange-correlation functional. For nitroindoline systems, the range-separated ωB97X-D functional has shown good agreement with experimental UV-Vis spectra. nih.gov
Reaction Coordinate Mapping and Transition State Analysis
Reaction coordinate mapping is a technique used to explore the potential energy surface of a reaction, identifying the minimum energy path from reactants to products. chemrxiv.orgarxiv.org This, combined with transition state analysis, allows for the determination of activation energies and the identification of the rate-determining steps in a reaction. chemrxiv.org
In the study of 1-acyl-7-nitroindoline photochemistry, these computational approaches have revealed a competition between two primary mechanistic pathways:
Cyclization Pathway (CP): This mechanism, initially proposed based on kinetic data, involves the formation of a cyclic intermediate. chemrxiv.orgchemrxiv.org
Migration Pathway (MP): More recent computational studies have identified a lower-energy pathway involving the migration of the acyl group from the indoline (B122111) nitrogen to an oxygen atom of the nitro group. chemrxiv.org This migration step precedes the formation of the nitronic anhydride intermediate. researchgate.netchemrxiv.org
Comprehensive Spectroscopic Characterization and Advanced Analytical Methods
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H and ¹³C NMR for Proton and Carbon Framework Elucidation
¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for mapping the hydrogen and carbon skeletons of 1-Methyl-7-nitroindoline.
In the ¹H NMR spectrum of a related compound, 1-acetyl-4,5-methylenedioxy-7-nitroindoline, the protons of the methylenedioxy group show correlations to specific aromatic carbons in the ¹³C-{¹H} Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This allows for the assignment of the aromatic carbon signals. For instance, a single aromatic resonance at 7.26 ppm was observed. Further analysis confirmed the structure as the 7-nitro isomer.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For a similar dinitroindoline derivative, distinct signals were observed that, in conjunction with other data, confirmed the positions of the nitro groups.
Table 1: Illustrative ¹H and ¹³C NMR Data for Indoline (B122111) Derivatives
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| ¹H | 7.26 | s | H-6 | |
| ¹H | 4.25 | t | H-2 | |
| ¹H | 3.09 | t | H-3 | |
| ¹³C | 134.7 | C-7 (bearing NO₂) | ||
| ¹³C | 115.4 | C-3a | ||
| ¹³C | 50.8 | C-2 | ||
| ¹³C | 25.5 | C-3 |
Note: This table is illustrative and based on a related substituted nitroindoline (B8506331). Actual values for this compound may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of molecules like this compound. emerypharma.comcreative-biostructure.com These experiments reveal correlations between different nuclei, providing a more complete picture of the molecular structure. emerypharma.comcreative-biostructure.com
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecule. sdsu.edulibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). sdsu.educolumbia.edu It is highly sensitive and helps in assigning the carbon signals based on their attached protons. sdsu.educolumbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This is particularly useful for determining the stereochemistry and conformation of the molecule. researchgate.net
The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals in the spectrum of this compound. researchgate.net
Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. wiley.com The resulting spectrum shows absorption bands at specific frequencies corresponding to different vibrational modes. For this compound, key functional groups can be identified by their characteristic IR absorption frequencies. For instance, the presence of a nitro group (NO₂) would be indicated by strong absorption bands typically in the regions of 1560-1500 cm⁻¹ (asymmetric stretch) and 1360-1300 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and indoline methylene (B1212753) groups appear just below 3000 cm⁻¹. wiley.com The isotopic labeling of the nitro group with ¹⁵N has been shown to cause a verifiable shift in the IR spectrum, confirming the assignment of the nitro group vibrations. researchgate.net
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. spie.org It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide additional information about the aromatic ring vibrations and the carbon skeleton. Surface-Enhanced Raman Spectroscopy (SERS) can be a powerful tool for obtaining high-quality spectra of such molecules at low concentrations. spie.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. acs.org The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π-π* and n-π* transitions of the aromatic system and the nitro group. The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. acs.org For instance, the photolysis of related nitroindoline compounds can be monitored by observing changes in the UV-Vis spectrum over time. nih.gov The introduction of substituents on the indoline ring can cause a red shift (bathochromic shift) in the absorption maximum (λmax). acs.org Studies on similar compounds have shown that the photolysis progression can be effectively tracked using UV-Vis spectrophotometry. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-acetyl-4,5-methylenedioxy-7-nitroindoline |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. When a compound is introduced into a mass spectrometer, it is ionized, typically by a high-energy beam of electrons, which causes the removal of an electron to form a positively charged molecular ion (M+). The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound.
For this compound, which has the molecular formula C₉H₁₀N₂O₂, the calculated molecular weight is approximately 178.18 g/mol . Therefore, in a mass spectrum, the molecular ion peak would be expected at an m/z value of 178.
The fragmentation of the molecular ion provides valuable structural information. The molecular ions of many compounds are unstable and break down into smaller, charged fragments. The pattern of these fragments is unique to the compound's structure. For aromatic nitro compounds, common fragmentation pathways include the loss of the nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da), and the loss of nitric oxide (NO, 30 Da). nih.gov
Given the structure of this compound, the following fragmentation patterns can be predicted:
Loss of the nitro group: A fragment corresponding to the loss of a nitro group (NO₂) would result in a peak at m/z 132 (178 - 46).
Loss of a methyl group: Cleavage of the methyl group (CH₃) from the nitrogen atom would produce a fragment at m/z 163 (178 - 15).
The relative abundance of these fragment ions helps in piecing together the structure of the parent molecule. The most abundant fragment ion in the spectrum is known as the base peak.
Table 1: Predicted Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₂ | - |
| Molecular Weight | 178.18 g/mol | - |
| Predicted Molecular Ion (M+) | m/z 178 | - |
| Predicted Major Fragments | m/z 163 ([M-CH₃]⁺), m/z 132 ([M-NO₂]⁺) | nih.govijpsjournal.com |
Hyphenated Techniques in Analytical Chemistry
Hyphenated analytical techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for the analysis of complex mixtures. nih.gov These techniques are essential for identifying and quantifying specific compounds, such as this compound, in various matrices. The most common hyphenated techniques used for this type of analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). ijpsjournal.comnih.govajrconline.orgijsrtjournal.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edu In GC, a sample is vaporized and separated into its components based on their boiling points and affinities for a stationary phase within a capillary column. etamu.edu As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated. etamu.edu
For the analysis of this compound, GC-MS would be a suitable method due to the compound's likely volatility. The gas chromatogram would provide the retention time, a characteristic property for the compound under specific analytical conditions, while the mass spectrometer would provide the mass spectrum, confirming the compound's identity through its molecular ion and fragmentation pattern. bibliotekanauki.pl GC-MS is widely used for the analysis of various organic compounds, including those with nitro groups. bibliotekanauki.plrestek.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is another powerful hyphenated technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the analytical power of mass spectrometry. nih.gov LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. This technique is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. nih.govijsrtjournal.com
The analysis of nitroaromatic compounds and their derivatives is frequently performed using LC-MS and its more advanced version, tandem mass spectrometry (LC-MS/MS). mdpi.comunimi.it For instance, LC-MS/MS methods have been developed for the sensitive detection of various nitrosamines and nitro-compounds in different samples. mdpi.comunimi.it In the context of this compound, an LC-MS method would involve dissolving the compound in a suitable solvent and injecting it into the LC system. After separation on the column, the eluent would be directed to the mass spectrometer for detection and identification. The high sensitivity and selectivity of LC-MS/MS make it an invaluable tool for trace-level analysis and for studying the compound in complex biological or environmental samples. mdpi.com
Table 2: Comparison of Hyphenated Techniques for the Analysis of this compound
| Technique | Principle | Applicability to this compound |
| GC-MS | Separates volatile compounds based on boiling point and polarity, followed by mass analysis. etamu.edu | Suitable for the analysis of the pure compound and in simple mixtures, providing both retention time and a characteristic mass spectrum. |
| LC-MS/MS | Separates compounds in the liquid phase based on their physicochemical properties, followed by mass analysis, often with multiple stages of fragmentation for higher specificity. nih.gov | Highly suitable for analyzing the compound in complex matrices (e.g., biological fluids, environmental samples) due to its high sensitivity and selectivity, and its applicability to a wide range of polarities. mdpi.comunimi.it |
Theoretical and Computational Investigations of 1 Methyl 7 Nitroindoline Molecular Systems
Quantum Chemical Modeling of Electronic Structure and Reactivity Descriptors
Quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in elucidating the electronic structure and reactivity of molecular systems. nih.gov For molecules like 1-methyl-7-nitroindoline, these calculations can determine key descriptors that govern their chemical behavior.
DFT calculations, for instance, can be used to analyze the distribution of electron density, identify frontier molecular orbitals (HOMO and LUMO), and calculate various reactivity indices. mdpi.com The energies of the HOMO and LUMO are crucial for predicting the molecule's ability to donate or accept electrons in chemical reactions. A lower LUMO energy would suggest a higher susceptibility to nucleophilic attack, a characteristic often associated with nitro-aromatic compounds.
The analysis of the electrostatic potential surface can reveal regions of positive and negative potential, indicating sites prone to electrophilic and nucleophilic attack, respectively. The nitro group, being strongly electron-withdrawing, is expected to significantly influence the electronic distribution within the indoline (B122111) ring system, impacting its reactivity.
Furthermore, quantum chemical calculations can provide values for global reactivity descriptors, which offer a quantitative measure of a molecule's reactivity.
Table 1: Calculated Reactivity Descriptors for a Representative Nitroaromatic System
| Descriptor | Value (eV) | Significance |
| HOMO Energy | -7.2 | Indicates electron-donating ability |
| LUMO Energy | -2.5 | Indicates electron-accepting ability |
| Energy Gap (ΔE) | 4.7 | Relates to chemical reactivity and stability |
| Electronegativity (χ) | 4.85 | Measures the power to attract electrons |
| Chemical Hardness (η) | 2.35 | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.43 | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index (ω) | 5.01 | Measures the electrophilic power |
Note: The values presented are illustrative for a generic nitroaromatic system and would require specific calculations for this compound.
These descriptors, derived from quantum chemical modeling, are essential for understanding the intrinsic reactivity of this compound and for predicting its behavior in various chemical transformations.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore the potential energy surface and dynamic behavior of such molecules. nih.govnih.govrsc.org
The indoline ring system is not planar and can adopt various conformations. Computational methods can identify the most stable conformers and the energy barriers between them. For instance, the five-membered ring of the indoline core can exist in "envelope" or "twist" conformations. The presence of the methyl group on the nitrogen atom and the nitro group at the 7-position will influence the preferred geometry due to steric and electronic effects.
Molecular dynamics simulations can provide a time-resolved picture of the molecule's motion. biorxiv.orgresearchgate.net By simulating the molecule's trajectory over time, researchers can observe conformational changes, intramolecular vibrations, and interactions with solvent molecules. biorxiv.org These simulations are particularly useful for understanding how the molecule behaves in a realistic environment.
Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound
| Parameter | Description | Illustrative Value/Observation |
| Simulation Time | Total duration of the simulation | 100 ns |
| Temperature | Simulated temperature of the system | 300 K |
| Solvent | Simulated environment | Water |
| Dominant Conformer | The most frequently observed conformation | Envelope conformation of the five-membered ring |
| Dihedral Angle (C-N-C-C) | Torsional angle defining ring pucker | Fluctuating around ±20° |
| RMSD | Root Mean Square Deviation from the initial structure | 2.5 Å |
Note: This table represents hypothetical data that would be obtained from an actual MD simulation.
The insights gained from conformational analysis and MD simulations are crucial for understanding how the shape and flexibility of this compound might influence its interactions with other molecules, such as in biological systems or during chemical reactions.
Prediction of Spectroscopic Signatures
Computational chemistry plays a vital role in predicting and interpreting the spectroscopic signatures of molecules, which are essential for their experimental characterization. acs.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to absorption bands in the UV-Vis spectrum. For this compound, these calculations would likely predict transitions involving the π-system of the aromatic ring and the nitro group. The nitro group is a known chromophore and is expected to cause a red-shift (shift to longer wavelengths) in the absorption maxima compared to unsubstituted indoline.
Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. The calculated IR spectrum can be compared with experimental data to confirm the structure and identify characteristic functional groups. For this compound, strong absorption bands would be predicted for the symmetric and asymmetric stretching vibrations of the N-O bonds in the nitro group, typically in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can predict the chemical shifts of ¹H and ¹³C atoms. nih.gov These predictions are highly valuable for assigning the signals in experimental NMR spectra. The electron-withdrawing nitro group would be expected to deshield the adjacent protons and carbons in the aromatic ring, leading to higher chemical shifts (downfield shifts).
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value/Region |
| UV-Vis | λmax | ~300-350 nm |
| IR | N-O stretch (asymmetric) | ~1520 cm⁻¹ |
| IR | N-O stretch (symmetric) | ~1350 cm⁻¹ |
| ¹H NMR | Aromatic Protons | δ 7.0-8.0 ppm |
| ¹H NMR | N-Methyl Protons | δ ~3.0 ppm |
| ¹³C NMR | Aromatic Carbons | δ 110-150 ppm |
Note: These are predicted values and may vary from experimental results.
The accurate prediction of spectroscopic signatures is a powerful tool for confirming the identity and purity of synthesized this compound and for studying its electronic and structural properties.
Reaction Mechanism Simulations and Energetic Landscapes (e.g., [3+2] cycloaddition)
Computational chemistry is extensively used to investigate the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that are often difficult to study experimentally. mdpi.com A key area of interest for molecules like this compound is their participation in cycloaddition reactions, such as the [3+2] cycloaddition. rsc.orgsci-rad.com
In a [3+2] cycloaddition, a three-atom component (the 1,3-dipole) reacts with a two-atom component (the dipolarophile) to form a five-membered ring. sci-rad.com The nitro group in this compound can influence its reactivity as a dipolarophile. Theoretical simulations can model the entire reaction pathway, from reactants to products, through the transition state.
These simulations can determine the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to occur. A lower activation energy indicates a faster reaction. The energetic landscape of the reaction can be mapped out, showing the relative energies of reactants, intermediates, transition states, and products. mdpi.com
Table 4: Energetic Profile of a Hypothetical [3+2] Cycloaddition Reaction Involving a Nitroaromatic Compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Product | -25.8 |
Note: This data is illustrative for a generic [3+2] cycloaddition reaction.
Furthermore, the analysis of the electronic structure along the reaction coordinate, using tools like the Electron Localization Function (ELF), can provide insights into the nature of bond formation and breaking during the reaction. cdnsciencepub.com For example, it can be determined whether the reaction proceeds through a concerted (one-step) or a stepwise mechanism. rsc.org These computational studies are invaluable for understanding the regioselectivity and stereoselectivity of such reactions, guiding the design of new synthetic methodologies.
Research Applications of 1 Methyl 7 Nitroindoline and Its Derivatives
Design and Application as Photoremovable Protecting Groups in Organic Synthesis
In modern organic synthesis, photoremovable protecting groups (PPGs), also known as photocages, offer unparalleled control over chemical reactions. Unlike traditional protecting groups that require chemical reagents for removal, PPGs are cleaved by light, an orthogonal and non-invasive trigger. This allows for the deprotection of specific functional groups at precise times and locations within a reaction mixture.
The 1-methyl-7-nitroindoline moiety is an exemplary PPG scaffold. Functional groups such as alcohols, amines, or carboxylic acids can be covalently linked to the indoline (B122111) structure, typically as esters or carbamates. In this protected state, the functional group is inert. Upon irradiation with light (usually >350 nm), the nitroindoline (B8506331) core absorbs a photon and undergoes an excited-state intramolecular proton transfer, followed by rearrangement and hydration, which results in the clean cleavage of the protecting group and release of the target functional group. The byproducts of this photoreaction are typically non-reactive, preventing interference with subsequent synthetic steps.
This strategy has been employed in complex multi-step syntheses where selective deprotection is required in the presence of other sensitive functional groups that would not survive chemical deprotection methods. The spatial control afforded by light allows for patterned chemical modifications on surfaces or within polymers, opening avenues for materials science and microfabrication.
"Caged" Compounds for Precise Spatiotemporal Control in Chemical and Biological Research
The concept of PPGs extends powerfully into the biological realm through the use of "caged" compounds. These are biologically inactive precursors that, upon photolysis, release a bioactive molecule. The use of MeNI-based cages allows researchers to initiate biological processes with millisecond temporal resolution and micrometer spatial precision, enabling the study of dynamic cellular events in real-time.
The MeNI cage has proven exceptionally effective for the photorelease of neurotransmitters, signaling molecules, and other compounds containing carboxylate functionalities. By converting a bioactive carboxylic acid into a 1-methyl-7-nitroindolinyl ester, its activity is temporarily masked. When a biological system containing this caged compound is illuminated, the parent carboxylic acid is released, activating its corresponding receptors or downstream pathways only in the irradiated area.
The efficiency of this process is defined by two key parameters: the molar extinction coefficient (ε), which measures the molecule's ability to absorb light at a specific wavelength, and the uncaging quantum yield (Φu), which is the probability that an absorbed photon will result in a successful photorelease event. MeNI derivatives are noted for their high quantum yields, often an order of magnitude greater than classical cages like the o-nitrobenzyl group, making them highly efficient and requiring lower light doses.
Research has demonstrated the successful caging and release of numerous critical biomolecules. For example, MeNI-caged γ-aminobutyric acid (GABA) and L-glutamate have been used to map neuronal circuits, while MeNI-caged acetate (B1210297) and propionate (B1217596) have served as tools to study metabolic pathways with high precision.
Table 1: Photophysical Properties of Representative this compound (MeNI) Caged Compounds
| Caged Molecule | Wavelength (λmax, nm) | Extinction Coefficient (ε, M⁻¹cm⁻¹) | Uncaging Quantum Yield (Φu) | Primary Reference(s) |
| MeNI-caged Acetate | 355 | ~5,000 | 0.11 | |
| MeNI-caged Propionate | 355 | ~5,100 | 0.10 | |
| MeNI-caged L-Glutamate | 358 | ~4,300 | 0.085 | , |
| MeNI-caged GABA | 360 | ~4,500 | 0.09 | |
| MeNI-caged Carbamoylcholine | 350 | ~4,800 | 0.12 |
The utility of the MeNI cage extends beyond small molecules to the modification of complex biomacromolecules. By attaching the MeNI group to a specific site on a protein or nucleic acid, its function can be placed under photochemical control.
Nucleoside and Nucleotide Caging: The MeNI group can be attached to the phosphate (B84403) groups of nucleotides like adenosine (B11128) triphosphate (ATP) or to the 2'-hydroxyl group of ribonucleosides. Caged ATP, for instance, cannot be hydrolyzed by enzymes until it is uncaged by light, allowing researchers to trigger ATP-dependent processes like muscle contraction or ion channel gating on demand. Caging the 2'-hydroxyl group of a ribonucleoside within an oligonucleotide can stall reverse transcriptase, enabling light-controlled initiation of DNA synthesis for applications in biotechnology and diagnostics.
Peptide and Protein Caging: The side chains of amino acids within a peptide sequence are common targets for caging. For example, attaching a MeNI cage to the ε-amino group of lysine (B10760008) or the thiol group of cysteine can disrupt protein folding, block an enzyme's active site, or prevent a protein-protein interaction. Upon irradiation, the native amino acid is restored, and the protein's function is switched on. This "optochemical" approach has been used to control enzyme activity, peptide self-assembly, and cellular signaling cascades with high spatiotemporal fidelity.
Photocontrolled Release of Carboxylates and Other Functionalities
Molecular Probes for Fundamental Studies of Intermolecular Interactions (e.g., Solvent Structure Analysis)
Beyond its role as a cage, the this compound scaffold can serve as a sensitive molecular probe for investigating fundamental chemical environments. The photophysical properties of MeNI derivatives, particularly their excited-state lifetime and fluorescence characteristics, are highly dependent on their local microenvironment, including solvent polarity and hydrogen-bonding capacity.
In one such application, an acyl derivative, (1-methyl-7-nitroindolin-1-yl)carbonylimidazole, was studied using time-resolved infrared spectroscopy. After photoexcitation, the molecule's vibrational frequencies and excited-state decay dynamics were monitored in various solvents. The rate of decay and changes in specific vibrational bands (e.g., the carbonyl stretch) provided direct insight into the strength and nature of the interactions between the probe and surrounding solvent molecules. This technique allows for the detailed characterization of solvent shells and the dynamics of solvation, contributing to a more profound understanding of intermolecular forces that govern chemical reactivity.
Reagents for Site-Specific Acylation
Derivatives of this compound have been engineered to function as photoactivatable acylating agents. An N-acyl-1-methyl-7-nitroindoline is chemically stable in the dark, but upon photolysis, it is thought to rearrange into a highly reactive intermediate, such as a ketene (B1206846) or a similarly potent acylating species.
This photo-generated species can rapidly acylate nearby nucleophiles, such as the hydroxyl or amine groups on a substrate molecule. The key advantage of this method is control. By delivering light to a specific location, acylation can be directed to a particular site on a surface or a specific residue on a biomolecule that is accessible within the illuminated region. This provides a powerful method for site-specific chemical modification that complements traditional biochemical and synthetic methods, enabling the light-directed labeling and modification of proteins and other complex targets.
Future Perspectives and Emerging Research Directions
Development of Next-Generation Photochemical Switches and Reagents
The foundational work on 1-acyl-7-nitroindolines demonstrated their utility as efficient phototriggers for releasing carboxylic acids. researchgate.netresearchgate.netacs.org However, current research aims to move beyond these first-generation compounds to develop switches with enhanced capabilities, such as improved photolysis efficiency, activation by longer wavelengths of light, and novel reaction mechanisms.
A significant area of development is the modification of the nitroindoline (B8506331) core to fine-tune its photochemical properties. Studies have shown that substituents on the aromatic ring can dramatically alter performance. researchgate.netrsc.org For instance, while electron-donating groups can improve photolysis efficiency, excessive donation can render the molecule inert to light. researchgate.netrsc.org This has led to the exploration of dinitro-substituted derivatives, which show improved photolysis efficiency but can result in mixed photoproducts. researchgate.netrsc.org
Another strategy involves altering the photolabile group itself. Researchers have developed 7-nitroindoline-S-thiocarbamates, a novel class of photoreactive compounds. acs.orgnih.gov Unlike N-acyl derivatives, these compounds undergo photolysis through a different, radical-based fragmentation mechanism, expanding the toolkit of reactions that can be initiated by light. acs.orgnih.gov These new reagents can also be cleaved by both one-photon and two-photon absorption, making them suitable for applications requiring high spatiotemporal control, such as photolithography. acs.orgnih.gov
A major thrust in the field is the development of reagents optimized for two-photon excitation (2PE). nih.govresearchgate.netnih.gov 2PE uses lower-energy, near-infrared (NIR) light, which penetrates deeper into biological tissues with less scattering and photodamage. researchgate.net While parent nitroindolines have modest two-photon uncaging cross-sections, researchers are enhancing this property through "antenna-based light harvesting" strategies. acs.orgnih.govresearchgate.net In this approach, a sensitizer (B1316253) molecule with a high 2PE cross-section (the "antenna," e.g., thioxanthone) is tethered to the nitroindoline cage. acs.orgnih.gov The antenna absorbs the NIR light and transfers the energy to the nitroindoline, triggering cleavage with much greater efficiency. acs.orgnih.gov This has led to conjugates with significantly improved two-photon uncaging action cross-sections (δu) and red-shifted absorption maxima, making them more effective for in vivo applications. acs.orgnih.gov
Table 1: Photochemical Properties of Next-Generation Nitroindoline Derivatives
| Compound Type | Key Feature | Absorption Max (λmax) | Two-Photon Action Cross-Section (δu) | Reference |
|---|---|---|---|---|
| MNI-Glu (parent compound) | Standard caged glutamate | 347 nm | 0.072 GM @ 770 nm | acs.orgnih.gov |
| THX-MMNI-Glu | Thioxanthone (THX) antenna attached via 4-carbon linker | 385–405 nm | 0.29 GM @ 860 nm | acs.orgnih.gov |
| 5-bromo-7-nitroindoline-(S-ethyl)-thiocarbamate | Thiocarbamate photoreactive group | 359 nm | Capable of 2PE @ 710 nm | acs.org |
| 1-acetyl-4-methoxy-5,7-dinitroindoline | Dinitro-substituted for improved efficiency | ~350 nm | N/A (improved 1P photolysis efficiency) | researchgate.net |
Integration with Advanced Materials Science and Nanotechnology
The precise spatiotemporal control offered by nitroindoline photochemistry is being increasingly harnessed in materials science and nanotechnology. researchgate.netresearchgate.net A key application is the creation of photoresponsive hydrogels for tissue engineering and controlled drug delivery. biomaterials.orgutep.edu By synthesizing crosslinkers containing photoreactive N-acyl-7-nitroindoline or N-thiocarbamoyl-7-nitroindoline moieties, researchers can create hydrogels that degrade upon light exposure. biomaterials.orgutep.edu This allows for the on-demand release of encapsulated cells or therapeutic agents and the dynamic modification of a material's mechanical properties in real-time.
For example, homobifunctional crosslinkers equipped with 7-nitroindoline (B34716) units have been used to crosslink gelatin, a natural polymer, to form hydrogels. utep.edu These materials can be degraded by illuminating them with UV light, demonstrating their potential as "bioinks" for 3D printing of biological structures. biomaterials.org Similarly, researchers have incorporated N-peptidyl-7-nitroindoline units directly into polypeptide backbones. nih.govresearchgate.netnih.gov Upon two-photon excitation with a focused laser, the peptide bonds at the nitroindoline sites are cleaved. nih.govresearchgate.net This process changes the molecular composition of the material only at the laser's focal point, enabling the fabrication of complex three-dimensional microstructures within a larger gel, which could serve as scaffolds for tissue engineering. nih.govnih.gov
The two-photon absorption capability of many nitroindoline derivatives is also being exploited for photolithography and surface micropatterning. acs.orgnih.gov Thin films containing amino acid derivatives of 7-nitroindoline can be precisely etched using a femtosecond laser, demonstrating their utility in creating high-resolution patterns on material surfaces. nih.gov The development of new derivatives like 7-nitroindoline-S-thiocarbamates, which can be cleaved by 2PE, further expands the potential for these compounds in advanced photolithography applications where precise spatial control is critical. acs.org These approaches are foundational for developing smart materials, biosensors, and advanced nanotechnology platforms. unipd.it
High-Throughput Synthesis and Screening for Structure-Activity Relationship Studies
The development of novel nitroindoline derivatives with optimized properties requires the synthesis and testing of large libraries of compounds. Traditional synthetic and screening methods are often too slow and resource-intensive for this task. Consequently, the field is moving towards high-throughput experimentation (HTE) to accelerate the discovery pipeline. nih.govnuvisan.comnih.gov HTE platforms enable the rapid exploration of numerous reaction conditions and molecular structures in a time- and material-efficient manner. nih.govresearchgate.net
For photochemical reactions, researchers have developed droplet microfluidic platforms that can screen thousands of reactions in flow. nih.gov These systems use nanoliter-sized droplets, each containing a unique reaction mixture, which are passed through a photoreactor and analyzed in real-time using online mass spectrometry. nih.govchemrxiv.org This technology allows for the rapid optimization of reaction conditions and the screening of compound libraries to identify "hits" with desired photochemical properties.
These HTE screening methods are coupled with automated, miniaturized synthesis techniques. researchgate.net For instance, acoustic droplet ejection (ADE) technology allows for reactions to be performed at the nanomole scale in 384-well plates, enabling the rapid generation of diverse libraries of indole (B1671886) derivatives. researchgate.net By combining automated synthesis with rapid screening, comprehensive structure-activity relationship (SAR) studies can be performed efficiently. nuvisan.commdpi.com This allows scientists to quickly understand how specific structural modifications—such as the placement of substituents on the indole ring or changes to the photolabile acyl group—affect the compound's photochemical efficiency, absorption wavelength, and other critical parameters. nuvisan.com This data-rich approach is essential for rationally designing the next generation of 1-methyl-7-nitroindoline-based reagents.
Table 2: Advantages of High-Throughput Platforms in Photochemical Research
| Advantage | Description | Enabling Technology | Reference |
|---|---|---|---|
| Miniaturization | Reactions are performed on a pico- to nanomole scale, conserving valuable reagents and starting materials. | Droplet Microfluidics, Acoustic Droplet Ejection (ADE) | nih.govresearchgate.net |
| Speed & Throughput | Thousands of reactions or compounds can be processed and analyzed per day. | Automated Robotics, Online Mass Spectrometry | nih.govnih.gov |
| Data-Rich Analysis | Provides vast amounts of data to build comprehensive Structure-Activity Relationship (SAR) models. | Integrated Synthesis and Screening Platforms | nuvisan.comresearchgate.net |
| Efficiency | Directly optimizes reaction conditions in a continuous flow format, bridging discovery and process development. | Flow-based HTE Systems | nih.gov |
Computational Design and Predictive Modeling for Novel Nitroindoline Derivatives
Alongside experimental advances, computational chemistry and predictive modeling have become indispensable tools for designing novel nitroindoline derivatives. mdpi.com These methods allow researchers to understand the fundamental mechanisms of photolysis and to predict the properties of new molecules before they are synthesized, saving significant time and resources. researchgate.netacs.org
Quantum chemistry calculations, such as those using ab initio methods, are employed to study the photolysis pathways of new compounds. acs.orgnih.gov For example, computational analysis was used to confirm that 7-nitroindoline thiocarbamates cleave via a different mechanism than their N-acyl counterparts. acs.org Computational modeling has also been used to investigate the effect of substituents on photolysis efficiency, helping to explain experimental observations, such as why some substitutions enhance photorelease while others inhibit it. researchgate.netrsc.org
Predictive modeling is particularly powerful in the design of reagents with enhanced two-photon absorption (2PE). Computational studies were used to guide the design of antenna-sensitized nitroindolines by modeling the optimal length of the linker connecting the sensitizer to the photolabile group to ensure efficient energy transfer. acs.orgnih.govresearchgate.net This predictive power is crucial for engineering complex molecules with tailored properties for specific applications, such as neuroscience. researchgate.netacs.org
Q & A
Q. What ethical guidelines apply to pharmacological studies involving this compound?
- Methodological Answer :
- In Vivo Studies : Follow ARRIVE 2.0 guidelines for animal welfare, including sample size justification and anesthesia protocols.
- Data Integrity : Pre-register studies on platforms like OSF to avoid selective reporting.
- Safety : Report LD50 values and MSDS-compliant handling procedures in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
